An In-Depth Technical Guide to 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the heterocyclic compound 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine. As a molecule incorporating both the 2-aminothiazole and nitropyrrole scaffolds, it stands as a compound of significant interest for further investigation in medicinal chemistry and drug discovery. This document will delve into its chemical structure and properties, propose a detailed synthetic pathway, outline a robust characterization workflow, and explore its potential therapeutic applications based on the established biological activities of its constituent moieties.
Chemical Structure and Molecular Properties
The nomenclature, 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine, precisely defines the arrangement of its constituent atoms. The core of the molecule is a 2-aminothiazole ring. At the 4-position of this thiazole ring, a 4-nitro-1H-pyrrol-2-yl group is attached. The "1H" designation confirms the presence of a hydrogen atom on the nitrogen of the pyrrole ring.
From this structural elucidation, the molecular formula is determined to be C₈H₆N₄O₂S .
A detailed breakdown of its key chemical identifiers and properties is provided in the table below:
| Property | Value | Source |
| IUPAC Name | 4-(4-Nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-amine | Deduced from structure |
| Molecular Formula | C₈H₆N₄O₂S | Deduced from structure |
| Molecular Weight | 238.23 g/mol | Calculated |
| Monoisotopic Mass | 238.0215 Da | Calculated |
| Canonical SMILES | C1=C(N=C(S1)N)C2=CC(=CN2)[O-] | Deduced from structure |
| InChI Key | InChIKey=VADUVBAJSHOPCS-UHFFFAOYSA-N | Deduced from structure |
Proposed Synthesis Protocol: A Mechanistic Approach
The synthesis of 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine can be envisioned through a convergent synthesis strategy, capitalizing on well-established reactions in heterocyclic chemistry. The primary approach involves the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.[1][2]
The proposed multi-step synthesis is outlined below, with a focus on the underlying chemical principles guiding each transformation.
Caption: Proposed synthetic workflow for 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine.
Step 1: Synthesis of the α-Haloketone Intermediate
The synthesis commences with the halogenation of a suitable precursor, 2-acetyl-4-nitropyrrole. This starting material can be synthesized through established methods of pyrrole chemistry. The acetyl group provides the necessary carbonyl functionality for the subsequent cyclization.
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Protocol:
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Dissolve 2-acetyl-4-nitropyrrole in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
To this solution, add a halogenating agent, for instance, bromine (Br₂) or N-bromosuccinimide (NBS), in stoichiometric amounts.
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The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution if bromine is used) and extraction with an organic solvent.
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The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude α-halo-ketone intermediate. Purification can be achieved through recrystallization or column chromatography.
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-
Causality: The α-position to the carbonyl group is readily halogenated under these conditions due to the electron-withdrawing nature of the acetyl group, which facilitates the formation of an enol or enolate intermediate that then reacts with the electrophilic halogen.
Step 2: Hantzsch Thiazole Synthesis - Cyclocondensation
The cornerstone of this synthesis is the reaction of the α-halo-ketone intermediate with thiourea.[3] This reaction proceeds via a cyclocondensation mechanism to form the desired 2-aminothiazole ring.
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Protocol:
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The α-halo-ketone intermediate is dissolved in a polar solvent, typically ethanol or acetone.
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An equimolar amount of thiourea is added to the solution.
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The mixture is heated to reflux and the reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
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The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. Further purification can be accomplished by recrystallization.
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-
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization where one of the amino groups of thiourea attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.
Characterization Workflow: A Multi-faceted Approach
To ensure the structural integrity and purity of the synthesized 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine, a comprehensive characterization workflow employing various analytical techniques is essential.[4][5][6]
Caption: A comprehensive workflow for the characterization of the target compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This will provide crucial information about the number and chemical environment of the protons in the molecule. Expected signals would include distinct peaks for the protons on the pyrrole and thiazole rings, as well as a characteristic signal for the amino group protons.
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¹³C NMR: This technique will reveal the number of unique carbon atoms and their hybridization states, confirming the carbon skeleton of the molecule.
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-
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): This is vital for confirming the molecular formula of the compound by providing a highly accurate measurement of its mass-to-charge ratio.
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-
Fourier-Transform Infrared (FTIR) Spectroscopy:
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FTIR analysis will identify the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretching of the amino and pyrrole groups, the C=N and C=C bonds within the aromatic rings, and the asymmetric and symmetric stretching of the nitro (NO₂) group.
-
-
Purity Assessment:
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to assess the purity of the synthesized compound.
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Melting Point Determination: A sharp and defined melting point is indicative of a pure crystalline compound.
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-
Elemental Analysis:
-
This analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C₈H₆N₄O₂S.
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Potential Applications in Drug Discovery
The chemical architecture of 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine suggests a promising profile for biological activity, drawing from the well-documented therapeutic potentials of both 2-aminothiazoles and nitropyrroles.[7][8][9][10]
A. Antimicrobial and Antifungal Activity:
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2-Aminothiazole Core: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antibacterial and antifungal agents.[11][12] Its presence in the target molecule suggests a high probability of antimicrobial properties.
-
Nitropyrrole Moiety: Nitropyrrole-containing natural products, such as pyrrolomycins, are known for their potent antibacterial and antifungal activities.[13][14] The nitro group can enhance the biological activity of the pyrrole ring.[10]
B. Anticancer Potential:
-
Numerous derivatives of 2-aminothiazole have been investigated and have demonstrated significant anticancer activity against a range of human cancer cell lines.[8] They often act by inhibiting key enzymes involved in cell proliferation and survival.
C. Anti-inflammatory Properties:
-
The 2-aminothiazole nucleus is also found in compounds exhibiting anti-inflammatory effects.[11]
Caption: Hypothetical mechanism of antimicrobial action.
Given the combined structural features, 4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is a compelling candidate for screening in antimicrobial, antifungal, and anticancer assays. Further derivatization of this core structure could also lead to the development of novel therapeutic agents with enhanced potency and selectivity.
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